4-chloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
4-chloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro group, an isoxazole ring, and an oxadiazole ring attached to a benzamide core. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Formation of Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents like phosphorus oxychloride (POCl₃).
Coupling with Benzamide: The final step involves coupling the synthesized isoxazole and oxadiazole intermediates with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the isoxazole and oxadiazole rings.
Cyclization Reactions: The presence of multiple heterocyclic rings allows for potential cyclization reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted benzamides, while oxidation and reduction can lead to the formation of different oxadiazole and isoxazole derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-chloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer effects could be related to the disruption of cellular processes such as DNA replication and cell division.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)benzamide
- N-(3-ethylbenzo[d]isoxazol-5-yl)sulfonamide
Uniqueness
4-chloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to the combination of its chloro, isoxazole, and oxadiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific and industrial applications.
Properties
IUPAC Name |
4-chloro-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN4O3/c13-8-3-1-7(2-4-8)10(18)15-12-17-16-11(19-12)9-5-6-14-20-9/h1-6H,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPMXVVVMACGMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NN=C(O2)C3=CC=NO3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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